2-(4-Fluoro-3-methoxyphenyl)acetaldehyde
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Overview
Description
2-(4-Fluoro-3-methoxyphenyl)acetaldehyde is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzene, featuring a fluoro and methoxy group attached to the phenyl ring, along with an acetaldehyde functional group. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 2-(4-Fluoro-3-methoxyphenyl)acetaldehyde may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-methoxyphenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium fluoride (KF) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-(4-Fluoro-3-methoxyphenyl)acetic acid.
Reduction: 2-(4-Fluoro-3-methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-Fluoro-3-methoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)acetaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluoro and methoxy groups can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-methoxyphenylboronic acid: Used in similar synthetic applications, particularly in Suzuki coupling reactions.
(4-Fluoro-3-methoxyphenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
2-(4-Fluoro-3-methoxyphenyl)acetaldehyde is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, along with an aldehyde functional group.
Properties
Molecular Formula |
C9H9FO2 |
---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
2-(4-fluoro-3-methoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C9H9FO2/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,5-6H,4H2,1H3 |
InChI Key |
HXEKPZQUBQFUTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=O)F |
Origin of Product |
United States |
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